molecular formula C22H28N6O2 B2899255 1-(4-Isopropylphenyl)-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one CAS No. 1251634-08-8

1-(4-Isopropylphenyl)-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one

Numéro de catalogue: B2899255
Numéro CAS: 1251634-08-8
Poids moléculaire: 408.506
Clé InChI: JAMGGFBBSQTHIU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Isopropylphenyl)-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. The structure of this compound, which features an imidazolidin-2-one core linked to an isopropylphenyl group and a piperazine-substituted pyrimidine, suggests potential for diverse biological activity. Piperazine and pyrimidine rings are common pharmacophores found in molecules that modulate various enzymatic targets . Specifically, analogous compounds incorporating piperazine moieties have been investigated as inhibitors for targets such as Poly (ADP-ribose) polymerase (PARP) in oncology research and ADAMTS for the treatment of conditions like osteoarthritis . Similarly, the imidazolidin-2-one (hydantoin) structure is a privileged scaffold in pharmaceutical development. Researchers may explore this compound as a candidate for screening against a panel of biological targets or as a key intermediate in the synthesis of more complex molecules. The presence of both hydrogen bond donors and acceptors, along with aromatic and aliphatic regions, makes it a versatile candidate for structure-activity relationship (SAR) studies. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or personal use. Researchers should conduct all necessary characterization and bioactivity assays to confirm the compound's properties and suitability for their specific investigations.

Propriétés

IUPAC Name

1-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-3-(4-propan-2-ylphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-17(2)18-4-6-19(7-5-18)28-15-14-27(22(28)30)16-20(29)25-10-12-26(13-11-25)21-23-8-3-9-24-21/h3-9,17H,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMGGFBBSQTHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound A :
  • Structure : 1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one .
  • Key Differences :
    • Replaces the imidazolidin-2-one core with a pyrrolidin-2-one and benzimidazole.
    • Substitutes the pyrimidin-2-yl-piperazine with a piperidinyl group.
    • Features a butylphenyl group instead of isopropylphenyl.
  • Implications: The benzimidazole-pyrrolidinone system may enhance aromatic stacking interactions but reduce solubility compared to the target compound.
Compound B :
  • Structure: 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(3-propyl-1H-benzimidazol-3-ium-2-yl)sulfanyl]ethanone .
  • Key Differences :
    • Incorporates a fluorophenyl-piperazine group and a benzimidazolium-sulfanyl moiety.
    • The fluorophenyl group is electron-withdrawing, contrasting with the electron-donating isopropylphenyl in the target.
  • Implications :
    • Fluorine substitution may improve metabolic stability and membrane permeability.
    • The charged benzimidazolium group could limit blood-brain barrier penetration.
Compound C :
  • Structure : 1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one .
  • Key Differences :
    • Replaces pyrimidin-2-yl with a pyridazin-3-yl-oxy-pyrrolidine group.
    • Features a fluorophenyl substituent instead of isopropylphenyl.
  • Implications :
    • Pyridazine’s nitrogen orientation may alter binding affinity compared to pyrimidine.
    • Fluorophenyl could enhance interactions with hydrophobic receptor pockets.

Physicochemical Properties

Comparative data for molecular weight, solubility, and lipophilicity (logP) are inferred from structural features:

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~450 (estimated) 467.56 439.5 399.4
Key Substituents Isopropylphenyl, Pyrimidine Butylphenyl, Piperidine Fluorophenyl, Benzimidazolium Fluorophenyl, Pyridazine
Predicted logP ~3.5 (moderate lipophilicity) ~4.0 (higher lipophilicity) ~2.8 (polar due to charge) ~3.0 (balanced)
Solubility Moderate (polar pyrimidine vs. hydrophobic isopropyl) Low (bulky benzimidazole) Low (charged group) Moderate (pyridazine enhances polarity)
  • Pyrimidine’s hydrogen-bonding capacity may enhance target selectivity over piperidine or pyridazine derivatives.

Pharmacological Inference

  • Piperazine-Pyrimidine Motif : Commonly associated with serotonin (5-HT) or dopamine receptor modulation. Pyrimidine’s nitrogen atoms may facilitate interactions with conserved receptor residues .
  • Isopropylphenyl Group : Its electron-donating nature could stabilize hydrophobic binding pockets in enzymes or receptors, contrasting with fluorophenyl’s electronic effects .
  • Imidazolidinone Core: May confer metabolic stability compared to benzimidazole or pyrrolidinone derivatives .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.